molecular formula C7H6BrN3 B12312904 2-Azido-1-bromo-4-methylbenzene

2-Azido-1-bromo-4-methylbenzene

Cat. No.: B12312904
M. Wt: 212.05 g/mol
InChI Key: LHCWWKMQFLOTNT-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-4-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3) at the second position, a bromine atom at the first position, and a methyl group (-CH3) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-4-methylbenzene typically involves a multi-step process. One common method starts with the bromination of 4-methylbenzene (toluene) to form 1-bromo-4-methylbenzene. This intermediate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-bromo-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-amino-1-bromo-4-methylbenzene.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-4-methylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in bioorthogonal chemistry, where the compound can selectively react with specific biomolecules without interfering with natural biological processes .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-azido-1-bromo-4-methylbenzene

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3

InChI Key

LHCWWKMQFLOTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)N=[N+]=[N-]

Origin of Product

United States

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